![molecular formula C8H6LiN3O2 B2627335 Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate CAS No. 2470438-52-7](/img/structure/B2627335.png)
Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate” is a compound with the CAS Number: 2470438-52-7 . Its IUPAC name is lithium 2- (7H-pyrrolo [2,3-d]pyrimidin-5-yl)acetate . The compound has a molecular weight of 183.1 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7N3O2.Li/c12-7(13)1-5-2-10-8-6(5)3-9-4-11-8;/h2-4H,1H2,(H,12,13)(H,9,10,11);/q;+1/p-1 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 183.1 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Skeletal-Protecting Actions
Lithium has been identified as possessing osteoprotective properties, promoting osteoblastic activities and suppressing osteoclastic activities through the activation and inhibition of various signaling pathways, respectively. This dual action suggests lithium's potential in enhancing bone health and treating conditions associated with bone defects. The mechanisms involve the activation of Wnt/β-catenin, PI3K/Akt, and BMP-2 transduction pathways and the suppression of the RANK/RANKL/OPG system, NF-κB, MAPK, and calcium signaling cascades. These findings underscore lithium's promise in skeletal protection, though its clinical utility for bone health requires further validation from human clinical trials (S. Wong, K. Chin, S. Ima-Nirwana, 2020).
Energy Storage and Production
Lithium's role in energy storage and production is highlighted by its exceptional properties as a cathode material in rechargeable batteries. The increasing demand for lithium due to its critical role in modern energy devices places it as a strategically important element. Efficient processing of lithium resources, from minerals, brine, and sea water to the recycling of spent lithium-ion batteries, is essential for sustainable exploitation. This review outlines the technological and chemical methodologies for lithium's extraction, separation, and recovery, emphasizing the need for further research to improve these processes for sustainability (P. Choubey et al., 2016).
Immunomodulatory and Anti-inflammatory Effects
Lithium exhibits significant immunomodulatory and anti-inflammatory effects. It has been shown to suppress pro-inflammatory mediators while enhancing anti-inflammatory cytokines, suggesting its therapeutic potential in diseases characterized by inflammation. The complex nature of lithium's interaction with immune responses, including both anti-inflammatory and pro-inflammatory properties under different conditions, highlights the need for a nuanced understanding of its mechanisms. This dual role opens avenues for lithium's application in managing conditions associated with abnormal immune activity (A. Nassar, A. Azab, 2014).
Neuroprotection and Cognitive Enhancement
Lithium's neuroprotective effects are well documented, encompassing a range of actions from promoting neurogenesis to protecting against neurotoxins. It stimulates the proliferation of stem cells, including bone marrow and neural stem cells, and increases brain cell density and volume. These actions suggest lithium's potential utility in treating neurodegenerative diseases and improving cognitive function in bipolar disorder patients. The therapeutic dose range for lithium underscores the importance of careful monitoring to avoid toxicity (W. Young, 2009).
Safety and Hazards
特性
IUPAC Name |
lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.Li/c12-7(13)1-5-2-10-8-6(5)3-9-4-11-8;/h2-4H,1H2,(H,12,13)(H,9,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTYWEOLXVMJCN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(C2=CN=CN=C2N1)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6LiN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
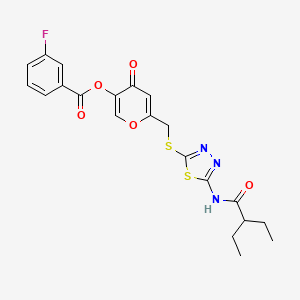
![3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2627255.png)
![4-[2-(3-methoxyphenoxy)pyrimidin-5-yl]-N-(4-propoxybenzyl)benzamide](/img/structure/B2627256.png)


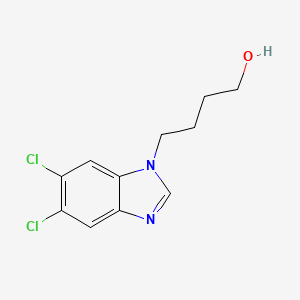
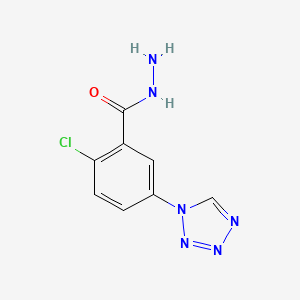
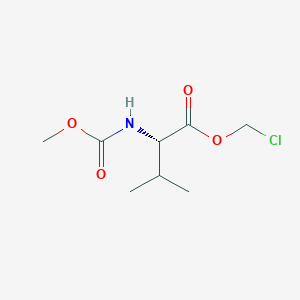
![3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid](/img/structure/B2627268.png)
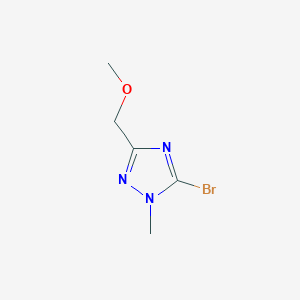
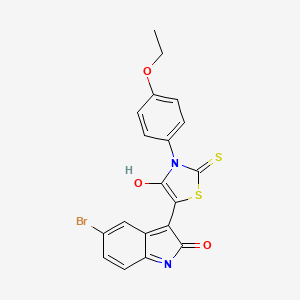

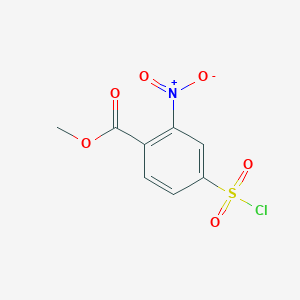
![Potassium;3-oxobicyclo[2.2.1]heptane-2-thiolate](/img/structure/B2627275.png)
